molecular formula C21H18N2O4S B302685 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

Número de catálogo B302685
Peso molecular: 394.4 g/mol
Clave InChI: CIJSYBNENWUONX-AHDBMNBVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been developed to reduce the gastrointestinal (GI) side effects associated with traditional NSAIDs. ATB-346 is a prodrug that is rapidly converted to a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory process.

Mecanismo De Acción

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is a prodrug that is rapidly converted to a potent inhibitor of COX-2. COX-2 is an enzyme that plays a key role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins, which are involved in pain and inflammation. By inhibiting COX-2, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to reduce the production of prostaglandins in a dose-dependent manner, with a greater reduction observed in the inflamed tissue compared to the non-inflamed tissue. 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has also been shown to reduce the expression of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. In clinical trials, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to reduce pain and inflammation in patients with osteoarthritis, with a lower incidence of GI side effects compared to diclofenac.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is its reduced risk of GI toxicity compared to traditional NSAIDs. This makes it a more attractive option for long-term use in patients with chronic pain and inflammation. However, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is a relatively new drug, and more research is needed to fully understand its safety and efficacy. In addition, the cost of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid may be higher than traditional NSAIDs, which could limit its use in some settings.

Direcciones Futuras

There are a number of future directions for research on 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid. One area of interest is the potential use of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new prodrugs that can be rapidly converted to COX-2 inhibitors, with the goal of reducing the risk of GI toxicity even further. Finally, more research is needed to fully understand the safety and efficacy of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid in different patient populations and in combination with other drugs.

Métodos De Síntesis

The synthesis of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid involves the reaction of 4-aminobenzoic acid with 4-(allyloxy)benzaldehyde to form a Schiff base. This Schiff base is then reacted with 2-methyl-4-thiozolidinone to form the final product, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for commercial production.

Aplicaciones Científicas De Investigación

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been extensively studied in preclinical and clinical trials, with promising results. In preclinical studies, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to have potent anti-inflammatory and analgesic effects, with a reduced risk of GI toxicity compared to traditional NSAIDs. In clinical trials, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis, with a lower incidence of GI side effects compared to diclofenac, a traditional NSAID.

Propiedades

Nombre del producto

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

Fórmula molecular

C21H18N2O4S

Peso molecular

394.4 g/mol

Nombre IUPAC

4-[[(5Z)-3-methyl-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H18N2O4S/c1-3-12-27-17-10-4-14(5-11-17)13-18-19(24)23(2)21(28-18)22-16-8-6-15(7-9-16)20(25)26/h3-11,13H,1,12H2,2H3,(H,25,26)/b18-13-,22-21?

Clave InChI

CIJSYBNENWUONX-AHDBMNBVSA-N

SMILES isomérico

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=NC3=CC=C(C=C3)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)C(=O)O

SMILES canónico

CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)C(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.